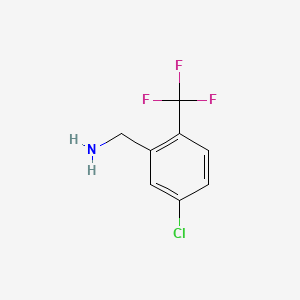

5-Chloro-2-(trifluoromethyl)benzylamine

Description

Significance of Halogenated Benzylamines in Contemporary Chemical Science

Halogenated benzylamines represent a critical class of compounds in modern chemical science, serving as versatile intermediates and key structural motifs in a wide array of functional molecules. The introduction of halogen atoms into the benzylamine (B48309) framework significantly modifies the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netmt.com This strategic halogenation is a fundamental reaction in organic chemistry, providing a means to introduce a functional group at the benzylic position, which allows for further chemical transformations and the synthesis of more complex molecules. numberanalytics.com

The significance of these compounds is particularly pronounced in the fields of medicinal chemistry and agrochemicals. numberanalytics.comchemimpex.com In drug discovery, the incorporation of halogens like chlorine or fluorine can enhance the therapeutic potential of a molecule. mt.com The trifluoromethyl group, a common feature in many pharmaceuticals, is known to improve metabolic stability and bioavailability. researchgate.net The combination of a halogen and a trifluoromethyl group on a benzylamine scaffold, as seen in 5-Chloro-2-(trifluoromethyl)benzylamine, creates a unique electronic and steric profile, making it a valuable building block for synthesizing novel bioactive compounds. chemimpex.com The functionalization of the benzylic C(sp³)-H bonds in benzylamines is a key area of research, with methods like photoinduced hydrogen atom transfer (HAT) being explored to create complex organic molecules sustainably. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound primarily revolves around its application as a specialized chemical intermediate in the synthesis of more complex molecules for various scientific fields. The compound's distinct structure, featuring both a chlorine atom and a trifluoromethyl group, makes it a valuable precursor in several areas of investigation.

Key research trajectories for this compound include:

Medicinal Chemistry: A significant area of research is its use in the development of potential pharmaceuticals. For instance, it has been investigated as a key component in the synthesis of inhibitors for protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various forms of cancer. The unique properties imparted by the trifluoromethyl and chloro groups can enhance a molecule's ability to cross cell membranes and interact with specific biological targets.

Agrochemical Synthesis: Similar to other halogenated and trifluoromethyl-containing compounds, this compound is explored as a building block for new agrochemicals, such as pesticides and herbicides. chemimpex.comnih.gov The structural features of the molecule can contribute to the efficacy and stability of the final agrochemical product. chemimpex.com

Materials Science: There is also interest in its application in materials science. Research has explored its use in the modification of polymer surfaces, where its specific chemical properties can be leveraged to impart desired characteristics to materials.

The table below summarizes the primary research applications for this compound.

| Research Area | Specific Application | Rationale |

| Medicinal Chemistry | Synthesis of PRMT5 inhibitors for cancer therapy | The compound serves as a key structural component for molecules designed to interact with specific biological pathways. |

| Agrochemicals | Development of new pesticides and herbicides | The halogen and trifluoromethyl groups can enhance the biological activity and stability of agrochemical agents. chemimpex.com |

| Materials Science | Modification of polymer surfaces | The unique chemical properties of the compound can be used to alter the surface characteristics of materials. |

Properties

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDODRLKRDGBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthetic Routes to 5-Chloro-2-(trifluoromethyl)benzylamine

The synthesis of this compound can be achieved through several direct methodologies, each leveraging different precursor molecules and reaction conditions.

Nucleophilic Substitution and Coupling Reactions for Benzylamine (B48309) Formation

Nucleophilic substitution reactions provide a foundational route to forming the benzylamine moiety. A prominent example is the Gabriel synthesis, which utilizes a phthalimide (B116566) intermediate to avoid the over-alkylation common with ammonia (B1221849). This method involves the reaction of 5-chloro-2-(trifluoromethyl)benzyl bromide with potassium phthalimide. The subsequent hydrolysis of the N-benzylphthalimide intermediate, typically with hydrazine (B178648) hydrate, cleaves the phthalimide group to yield the desired primary amine. This multi-step process is effective for producing primary amines with high purity.

Another approach involves the reduction of nitriles. The reduction of 5-chloro-2-(trifluoromethyl)benzonitrile (B1318783) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation offers a direct conversion to the benzylamine. Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is generally preferred for its milder conditions, though it requires careful control to prevent dehalogenation.

Table 1: Comparison of Nucleophilic Substitution Based Routes

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Purity |

| Gabriel Synthesis | 5-Chloro-2-(trifluoromethyl)benzyl bromide | 1. Potassium phthalimide 2. Hydrazine hydrate | 55-70% | >85% |

| Nitrile Reduction (Catalytic Hydrogenation) | 5-Chloro-2-(trifluoromethyl)benzonitrile | H₂, Pd/C | 70-85% | High |

| Nitrile Reduction (Hydride) | 5-Chloro-2-(trifluoromethyl)benzonitrile | LiAlH₄ | 60-75% | Moderate |

Reductive Amination Strategies for 5-Chloro-2-(trifluoromethyl)benzaldehyde (B1591102)

Reductive amination, also known as reductive alkylation, is a highly efficient, one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org For the synthesis of this compound, the precursor is 5-chloro-2-(trifluoromethyl)benzaldehyde.

The process begins with the reaction of the aldehyde with ammonia to form an imine intermediate in a polar solvent like methanol. This intermediate is not isolated but is reduced in situ to the primary amine. wikipedia.org The reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under moderate hydrogen pressure and temperature (e.g., 3-5 bar at 50–80°C). This direct approach is widely used in chemical synthesis for its operational simplicity. organic-chemistry.org

Key challenges in this method include managing side reactions that can lead to the formation of secondary amines or other byproducts. Optimization of catalyst choice, solvent, temperature, and pressure is crucial for maximizing the yield of the primary amine, with reported yields ranging from 65% to 78%. Purification is typically performed using column chromatography or recrystallization.

Synthesis from Halogenated Benzyl (B1604629) Bromide Precursors

The use of 5-chloro-2-(trifluoromethyl)benzyl bromide as a starting material is a cornerstone for several synthetic pathways. As mentioned previously, it is the key precursor for the Gabriel synthesis.

An alternative route from this benzyl bromide precursor involves its conversion to an azide (B81097) intermediate. The reaction of 5-chloro-2-(trifluoromethyl)benzyl bromide with sodium azide (NaN₃) results in a nucleophilic substitution of the bromide to form 5-chloro-2-(trifluoromethyl)benzyl azide. This azide can then be readily reduced to the target benzylamine using various methods, such as catalytic hydrogenation or reduction with LiAlH₄. This two-step process offers an effective alternative to direct amination.

Challenges and Optimization in Synthetic Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires addressing specific challenges related to the molecule's structure, particularly the presence of the trifluoromethyl group.

Steric Hindrance Effects of the Trifluoromethyl Group in Coupling Reactions

In nucleophilic aromatic substitution reactions, steric factors can influence regioselectivity. beilstein-journals.orgsemanticscholar.org For instance, in the context of reductive amination, the bulky -CF₃ group can impede the formation of the initial imine intermediate, requiring more forcing conditions (higher temperature or pressure) to achieve a reasonable reaction rate. Similarly, in the Gabriel synthesis, the steric hindrance may slow the initial Sₙ2 reaction between potassium phthalimide and the benzyl bromide precursor.

Table 2: Influence of Steric Hindrance on Synthetic Routes

| Reaction Type | Precursor | Potential Steric Effect of -CF₃ Group | Optimization Strategy |

| Reductive Amination | 5-Chloro-2-(trifluoromethyl)benzaldehyde | Hinders formation of the imine intermediate. | Increased temperature/pressure; optimized catalyst choice. |

| Gabriel Synthesis | 5-Chloro-2-(trifluoromethyl)benzyl bromide | Slows the rate of Sₙ2 reaction with phthalimide. | Longer reaction times; use of a high-boiling polar aprotic solvent (e.g., DMF). |

| Nitrile Reduction | 5-Chloro-2-(trifluoromethyl)benzonitrile | Minimal steric effect on the small nitrile group. | Control of reaction conditions to prevent side reactions like dehalogenation. |

Comparative Analysis with Fluorinated Analogues in Synthetic Efficiency

The trifluoromethyl group is a unique substituent due to its combination of high lipophilicity, metabolic stability, and strong electron-withdrawing nature. nih.govnih.gov When comparing the synthesis of this compound to analogues with other fluorine-containing groups (e.g., -F, -OCF₃, -SF₅), differences in synthetic efficiency can arise from both electronic and steric effects.

Electronic Effects : The powerful electron-withdrawing nature of the -CF₃ group deactivates the benzene (B151609) ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, more so than a single fluorine atom. This can be advantageous in reactions where nucleophilic attack on the ring is a key step.

Steric Effects : As discussed, the steric bulk of the -CF₃ group is greater than that of a single fluorine atom. Syntheses involving less sterically hindered fluorinated analogues may proceed under milder conditions or with faster reaction rates. For example, the synthesis of a 2-fluorobenzylamine (B1294385) analogue might face less steric hindrance in coupling reactions compared to the 2-trifluoromethyl analogue.

Comparison with -SF₅ : The pentafluorosulfanyl (-SF₅) group is considered to have an even stronger electron-withdrawing character than the -CF₃ group. beilstein-journals.org Synthetic routes that rely on this electronic activation might be more efficient for an SF₅ analogue, though the increased bulk could present greater steric challenges.

Ultimately, the choice of synthetic route and the resulting efficiency depend on a careful balance of these electronic and steric factors, with no single pathway being universally superior for all fluorinated analogues.

Derivatization Strategies for this compound

The primary amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations. Its nucleophilic nature allows for the formation of numerous derivatives, enabling the modulation of its physicochemical properties and its integration into larger, more complex molecular frameworks. These derivatization strategies are fundamental in fields such as medicinal chemistry and materials science, where the unique electronic and steric properties imparted by the chloro and trifluoromethyl substituents are highly valued.

The most common derivatization of this compound involves the acylation of its primary amine group to form substituted amides. This transformation is typically achieved through reaction with acylating agents like acyl chlorides or by coupling with carboxylic acids.

The reaction with acyl chlorides is a direct and often high-yielding method for amide bond formation. libretexts.org In a typical procedure, this compound is treated with an acyl chloride, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. reddit.com The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the amide product. libretexts.org The reaction is generally conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile, often at reduced temperatures to control the typically exothermic reaction. reddit.com

Alternatively, amide bonds can be formed by coupling the amine with a carboxylic acid. This approach requires the use of a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts. acs.org These methods are valued for their mild conditions and broad substrate scope. acs.orgnih.gov

The following table illustrates representative acylation reactions of this compound to form various N-substituted amides.

Table 1: Representative Amide Synthesis Reactions

| Acylating Agent | Base/Reagent | Product Name |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-(5-chloro-2-(trifluoromethyl)benzyl)acetamide |

| Benzoyl Chloride | Pyridine | N-(5-chloro-2-(trifluoromethyl)benzyl)benzamide |

| 4-Fluorobenzoyl Chloride | Triethylamine | N-(5-chloro-2-(trifluoromethyl)benzyl)-4-fluorobenzamide |

| Cyclopropanecarbonyl Chloride | Triethylamine | N-(5-chloro-2-(trifluoromethyl)benzyl)cyclopropanecarbamide |

| Benzoic Acid | EDC/HOBt | N-(5-chloro-2-(trifluoromethyl)benzyl)benzamide |

Beyond simple amides, the primary amine can be converted into other important nitrogen-containing functional groups. For instance, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates or carbamoyl (B1232498) chlorides produces substituted ureas. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The 5-chloro-2-(trifluoromethyl)benzyl moiety is a valuable building block in the construction of complex molecules, particularly in the design of kinase inhibitors for therapeutic applications. Its structural and electronic properties contribute favorably to binding interactions with target proteins. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chlorine atom can participate in specific halogen bonding interactions within a protein's active site.

An example of its incorporation into a complex heterocyclic system is found in the patent literature for pyrazinopyrazine-based kinase inhibitors. google.comgoogle.com While the patents describe a family of compounds, specific examples feature the N-(5-chloro-2-(trifluoromethyl)benzyl) group appended to the core heterocyclic scaffold. In these structures, the benzylamine derivative serves as a key substituent, often introduced late in the synthetic sequence by reacting this compound with a suitable electrophilic site on the heterocyclic core.

For instance, the synthesis could involve the reaction of this compound with a chlorinated pyrazinopyrazine core. This nucleophilic aromatic substitution (SNAr) reaction would form a new carbon-nitrogen bond, tethering the benzylamine fragment to the complex scaffold. The resulting molecule combines the kinase-inhibiting properties of the pyrazinopyrazine core with the beneficial binding and pharmacokinetic properties conferred by the substituted benzyl group. The strategic placement of this moiety is crucial for achieving high potency and selectivity for the target kinase.

Furthermore, the reactivity of the amine allows it to be used as a precursor for constructing fused heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of multi-ring structures where the original benzylamine framework becomes an integral part of a new heterocyclic ring, such as a diazepine (B8756704) or a quinazoline (B50416) derivative. The synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles, often utilizes substituted benzamide (B126) precursors which can be readily prepared from the corresponding benzylamine. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways

Oxidation Reactions of the Benzylamine (B48309) Moiety

The primary amine of the benzylamine moiety is susceptible to oxidation by various reagents. The course of the oxidation is dependent on the specific oxidant used and the reaction conditions. Generally, the benzylamine can be oxidized to the corresponding imine, which is then hydrolyzed to an aldehyde, or further oxidized to the carboxylic acid.

The transformation to 5-chloro-2-(trifluoromethyl)benzaldehyde (B1591102) is a common outcome. This reaction typically proceeds via the formation of an intermediate imine, which readily hydrolyzes under aqueous workup conditions. Stronger oxidizing agents or more vigorous conditions can lead to the formation of 5-chloro-2-(trifluoromethyl)benzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) are often employed for these transformations. For instance, the oxidation of a substituted benzyl (B1604629) alcohol to the corresponding aldehyde using PCC is a well-established method, and a similar pathway can be inferred for the oxidation of the benzylamine. chemicalbook.com

Table 1: Potential Oxidation Reactions of 5-Chloro-2-(trifluoromethyl)benzylamine

| Oxidizing Agent | Major Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 5-Chloro-2-(trifluoromethyl)benzaldehyde | Anhydrous solvent (e.g., Dichloromethane) |

| Potassium Permanganate (KMnO₄) | 5-Chloro-2-(trifluoromethyl)benzoic acid | Basic or acidic solution, often with heating |

| Manganese Dioxide (MnO₂) | 5-Chloro-2-(trifluoromethyl)benzaldehyde | Neutral solvent, selective for benzylic amines |

The mechanism involves the initial removal of hydrogen from the amine and the benzylic carbon, leading to the formation of a C=N double bond. The stability of the aromatic ring is maintained throughout this process.

Reduction Pathways and Products

While the benzylamine moiety is already in a reduced state, further reactions classified under reduction pathways typically involve modifications that maintain or increase the saturation of substituents. Direct reduction of the aminomethyl group is not a common transformation. However, the amine can be functionalized and then subjected to reduction. For instance, acylation of the amine followed by reduction of the resulting amide would yield a secondary amine.

A more relevant discussion of reduction in the context of this molecule's synthesis or potential side reactions involves catalytic hydrogenation. While catalytic hydrogenation is a primary method for synthesizing benzylamines from benzonitriles, applying it to this compound itself carries a significant risk of dehalogenation. google.com Catalysts like Palladium on carbon (Pd/C) are known to cleave carbon-halogen bonds, which would lead to the undesired formation of 2-(trifluoromethyl)benzylamine. ccspublishing.org.cn Therefore, controlling reduction reactions requires careful selection of catalysts and conditions to preserve the chloro substituent. ccspublishing.org.cn

Table 2: Potential Reductive Transformations and Side Reactions

| Reagent/Catalyst | Transformation/Product | Notes |

| 1. Acyl Halide2. LiAlH₄ | N-Alkylation (Product: N-alkyl-5-chloro-2-(trifluoromethyl)benzylamine) | A two-step process to form a secondary amine. |

| H₂, Pd/C | Dehalogenation (Side Product: 2-(Trifluoromethyl)benzylamine) | A common side reaction in catalytic hydrogenation of aryl halides. ccspublishing.org.cn |

| H₂, Raney Nickel | Potential for dehalogenation and/or ring saturation | Conditions must be carefully controlled. |

Nucleophilic Substitution Reactions at the Chloro Group

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for modifying aromatic rings. This reaction's feasibility is highly dependent on the electronic properties of the substituents on the ring. libretexts.org The mechanism typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chloro atom). youtube.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the powerful electron-withdrawing trifluoromethyl group (-CF₃) is located meta to the chloro substituent. While the -CF₃ group deactivates the ring towards electrophilic substitution, its meta position does not allow it to stabilize the Meisenheimer complex via resonance. youtube.com Its stabilizing influence is limited to a weaker inductive effect. The aminomethyl group is electron-donating, which further deactivates the ring for nucleophilic attack. Consequently, nucleophilic substitution of the chloro group in this molecule is significantly disfavored and would require extremely harsh reaction conditions, such as the use of very strong nucleophiles or high temperatures. libretexts.org

Influence of Trifluoromethyl and Chloro Substituents on Reaction Selectivity and Rate

The reactivity of this compound is a direct consequence of the combined electronic effects of its substituents.

Trifluoromethyl Group (-CF₃): This group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive (-I effect), pulling electron density from the aromatic ring. nih.gov

Effect on the Amine: The ortho-CF₃ group decreases the electron density on the benzylamine nitrogen, making the amine less basic and less nucleophilic compared to unsubstituted benzylamine. It also increases the acidity of the N-H protons.

Effect on the Ring: It strongly deactivates the ring towards electrophilic aromatic substitution. As noted above, its meta relationship to the chlorine atom provides poor activation for nucleophilic aromatic substitution. youtube.commasterorganicchemistry.com

Effect on Nucleophilic Substitution: The inductive withdrawal of the chloro group is not sufficient to activate the ring for SNAr without additional activation from other substituents in the correct positions.

The combination of a powerful, inductively withdrawing -CF₃ group at the 2-position and a deactivating -Cl group at the 5-position renders the aromatic ring electron-deficient. This enhances the acidity of the benzylic and amine protons while making reactions that require an electron-rich aromatic ring (like many electrophilic substitutions) very difficult. The specific arrangement of these substituents makes nucleophilic substitution at the chlorine atom a challenging transformation.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Reactivity (Electrophilic) |

| Trifluoromethyl (-CF₃) | 2- (ortho) | Very Strong | None | Strongly Deactivating |

| Chloro (-Cl) | 5- (meta) | Strong | Weak | Deactivating |

| Aminomethyl (-CH₂NH₂) | 1- | Weakly Withdrawing | N/A (Insulated) | Activating (as -NH₂) |

Computational and Theoretical Studies in Molecular Characterization and Reactivity Prediction

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and their energy levels, which in turn govern the molecule's reactivity and spectroscopic properties.

While specific quantum chemical studies detailing the frontier molecular orbitals (FMOs) of 5-Chloro-2-(trifluoromethyl)benzylamine are not extensively published, the electronic properties can be inferred from analyses of structurally related compounds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. ijesit.com

For an aromatic compound like this compound, the electronic landscape is significantly influenced by its substituents. The benzylamine (B48309) moiety (-CH₂NH₂) is generally an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen lone pair. However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position and the chloro (-Cl) group at the meta position (relative to the -CH₂NH₂ group) complicates this picture. The -CF₃ group is a powerful deactivating and meta-directing group, while the chlorine atom is deactivating but ortho-, para-directing.

Computational studies on similar molecules show that electron-withdrawing groups lower the energy of both HOMO and LUMO. dergipark.org.tr A lower HOMO energy implies a reduced tendency to donate electrons, thus decreasing reactivity towards electrophiles. The HOMO-LUMO energy gap provides insight into the molecule's polarizability and its susceptibility to electronic excitation. A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov The precise HOMO-LUMO gap for this compound would require specific DFT calculations, but it is expected to be influenced by the competing electronic effects of its substituents.

The molecular electrostatic potential (MEP) is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). nih.gov For this molecule, the nitrogen atom of the amine group would be an electron-rich site, while the hydrogen atoms of the amine and the regions around the electron-withdrawing groups would be electron-poor.

Table 1: Predicted Quantum Chemical Reactivity Descriptors (Note: These are generalized values and trends based on related structures. Specific values require dedicated computation.)

| Descriptor | Predicted Value/Trend | Significance |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability, reduced by withdrawing groups. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, enhanced by withdrawing groups. |

| HOMO-LUMO Gap (ΔE) | Moderate | Reflects a balance of reactivity and stability. |

| Chemical Hardness (η) | Moderate | A larger HOMO-LUMO gap generally corresponds to greater hardness. |

| Electronegativity (χ) | High | Influenced by the presence of electronegative F and Cl atoms. |

| Electrophilicity Index (ω) | Moderate to High | Measures the propensity to accept electrons. |

Studies on molecules such as 5-chlorouracil, 5-chloro-ortho-methoxyaniline, and 2-chloroquinoline-3-carboxaldehyde demonstrate excellent agreement between experimental FT-IR and FT-Raman spectra and the vibrational frequencies calculated via DFT. nih.govresearchgate.netnih.gov These calculations allow for the assignment of specific vibrational modes to the observed spectral bands, aided by the computation of Potential Energy Distribution (PED). derpharmachemica.com

For this compound, characteristic vibrational modes would include:

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region for the primary amine group.

C-H Stretching: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ range.

C-F Stretching: The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands, typically in the 1000-1350 cm⁻¹ region.

C-Cl Stretching: This vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Computational methods can predict the frequencies and intensities of these bands, which, after applying a scaling factor to account for anharmonicity and basis set limitations, can be precisely matched with experimental data. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of benzylamine and its derivatives has shown that the torsion angle between the phenyl ring and the C-N bond is a critical parameter. colostate.edu For benzylamine itself, the most stable conformation features a torsion angle near 90 degrees. colostate.edu This gauche conformation minimizes steric hindrance.

In this compound, the bulky -CF₃ group at the ortho position would create significant steric strain. This strain would likely influence the rotational barrier around the phenyl-CH₂ bond and the preferred orientation of the aminomethyl group. Ab initio and molecular mechanics calculations on substituted benzamides have shown that ortho-substituents can force the amide group out of the plane of the aromatic ring. nih.gov A similar effect would be expected here, with the aminomethyl group likely adopting a conformation that minimizes interaction with the ortho-trifluoromethyl group.

While specific molecular dynamics (MD) simulations for this compound are not documented in the literature, such studies would be invaluable. MD simulations could model the dynamic behavior of the molecule in different environments (e.g., in aqueous solution or interacting with a biological target), providing insights into its accessible conformations, flexibility, and the influence of solvent on its structure. tcu.edu

Theoretical Prediction of Reactivity and Reaction Mechanisms

Theoretical models can predict the most likely sites for chemical reactions and elucidate potential reaction pathways. The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amine, the aromatic ring, and the C-Cl and C-F bonds.

Nucleophilic Reactions: The primary amine group is a nucleophile and a base. It can react with electrophiles such as aldehydes, ketones, and acyl chlorides.

Electrophilic Aromatic Substitution: As discussed in section 4.1.1, the aromatic ring's reactivity towards electrophiles is deactivated by the -CF₃ and -Cl groups. Computational studies on electrophilic aromatic substitution reactions use descriptors like Fukui functions or information-theoretic quantities to predict regioselectivity. nih.govnih.gov The positions on the ring most susceptible to electrophilic attack would be those least deactivated by the electron-withdrawing groups, a prediction that can be quantified through calculation.

Substitution on the Chlorine Atom: The chlorine atom can potentially be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation.

DFT calculations are frequently used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a detailed mechanistic understanding that can be difficult to obtain experimentally.

Structure-Property Relationships Derived from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. semanticscholar.org

While a specific QSAR study focused on a series of this compound analogs has not been published, the principles of QSAR are directly applicable. For instance, if this compound were part of a series of potential enzyme inhibitors, a QSAR model could be developed to predict inhibitory activity.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Models

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular volume, surface area, ovality | Describes the size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |

By generating such models, researchers can identify the key molecular features that drive a particular property or activity. This knowledge can then guide the rational design of new compounds with improved characteristics, such as enhanced potency or better selectivity. nih.gov For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule leads to greater biological activity, guiding further synthetic efforts.

Investigation of Biological and Pharmacological Activities in Preclinical Research

In Vitro Antiproliferative and Anticancer Activity

The unique combination of a chlorine atom and a trifluoromethyl group on the benzylamine (B48309) scaffold has prompted investigations into the potential of 5-Chloro-2-(trifluoromethyl)benzylamine and its derivatives as anticancer agents.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

While specific data on the antiproliferative activity of this compound against a panel of cancer cell lines is not extensively detailed in publicly accessible literature, its derivatives have been the subject of such studies. For instance, more complex molecules incorporating the 5-chloro-2-(trifluoromethyl)phenyl moiety have been investigated as kinase inhibitors, which are known to play a crucial role in cell proliferation. The core structure is considered a valuable starting point for the synthesis of potential anticancer compounds.

Proposed Mechanisms: Apoptosis and Cell Cycle Arrest

Evaluation as a Lead Compound for Oncology Therapeutics

This compound is considered a valuable building block or lead compound in the development of new oncology therapeutics. Its chemical structure allows for various modifications to enhance potency and selectivity for specific cancer-related targets. One area of interest is its potential role as a scaffold for the development of protein arginine methyltransferase 5 (PRMT5) inhibitors. PRMT5 is an enzyme that is overexpressed in various cancers, and its inhibition has shown promise in reducing tumor growth in preclinical models.

Neuropharmacological Effects and Interaction with Neurotransmitter Systems

Preliminary investigations have suggested that this compound may have neuropharmacological applications. There are indications of promising binding interactions with serotonin (B10506) receptors, which could suggest a potential role as an antidepressant or anxiolytic agent. However, detailed studies confirming these effects and elucidating the mechanism of action on the central nervous system are not extensively published.

Modulatory Effects on Enzyme and Receptor Systems

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors.

Influence of Halogen and Trifluoromethyl Groups on Binding Affinity and Selectivity

The chemical properties of the halogen (chlorine) and trifluoromethyl groups are key to the potential biological activity of this compound. The trifluoromethyl group can significantly enhance the lipophilicity of the compound, which may improve its ability to cross cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and selectivity for specific biological molecules. These features make it an attractive scaffold for designing molecules with targeted modulatory effects on various enzyme and receptor systems.

Case Studies: P2X7 Receptor Antagonism for Inflammatory Bowel Disease (IBD)

The P2X7 receptor, a ligand-gated ion channel activated by ATP, has emerged as a significant target in the study of inflammatory diseases due to its role in mediating inflammatory processes. acs.org Overexpression of the P2X7 receptor has been observed in the intestinal mucosa of patients with Crohn's disease, implicating it in the pathogenesis of intestinal inflammation. nih.gov Activation of this receptor can trigger a cascade of events, including the release of major pro-inflammatory cytokines like IL-1β, a key step in the inflammatory process. acs.org Consequently, the development of P2X7 receptor antagonists is a promising therapeutic strategy for inflammatory conditions such as IBD. nih.govmdpi.com

In preclinical research, derivatives of benzylamine compounds have been investigated for their potential as P2X7 receptor antagonists. A notable case study involves the synthesis and evaluation of pyroglutamide-based antagonists, where a structurally similar isomer of the subject compound, 2-Chloro-5-(trifluoromethyl)benzylamine, was utilized as a building block. acs.org This research highlights the potential of chloro- and trifluoromethyl-substituted benzylamines in the design of potent P2X7 antagonists. The synthesized compounds were evaluated for their ability to inhibit the release of IL-1β from human macrophages, a key indicator of P2X7 receptor antagonism. The findings from these studies offer a strong rationale for investigating this compound as a scaffold for developing novel therapeutics for IBD. acs.orgnih.gov

Table 1: Preclinical Evaluation of a P2X7 Antagonist Derivative

| Compound Attribute | Research Finding | Source |

|---|---|---|

| Chemical Class | Pyroglutamide-based P2X7 Antagonist | acs.org |

| Key Precursor | 2-Chloro-5-(trifluoromethyl)benzylamine | acs.org |

| Biological Target | Human P2X7 Receptor | acs.org |

| Primary Endpoint | Inhibition of IL-1β release from THP-1 macrophages | acs.org |

| Therapeutic Indication | Inflammatory Bowel Disease (IBD) | nih.gov |

Antimicrobial and Antifungal Evaluations in Vitro for Derivatives

The incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic and aromatic compounds is a well-established strategy in medicinal chemistry to enhance antimicrobial and antifungal properties. acgpubs.orgnih.gov Derivatives of this compound are therefore of significant interest for their potential as novel antimicrobial agents. In vitro studies on structurally related compounds, such as fluorinated benzimidazoles and chalcones bearing trifluoromethyl groups, have demonstrated significant activity against a range of pathogenic microbes. acgpubs.orgnih.gov

For instance, studies on fluorinated benzimidazole (B57391) derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 7.81 μg/mL against Bacillus subtilis. acgpubs.org Similarly, Schiff bases derived from 5-chloro substituted aldehydes have shown effectiveness against various bacterial strains. bhu.ac.in The trifluoromethyl group is also known to contribute to the antimicrobial efficacy of compounds. nih.gov These findings suggest that novel derivatives of this compound, incorporating these structural motifs, could yield potent broad-spectrum antimicrobial and antifungal agents.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compound Classes

| Compound Class | Target Microorganisms | Key Findings | Source(s) |

|---|---|---|---|

| Fluorinated Benzimidazoles | Gram-positive bacteria (B. subtilis), Gram-negative bacteria | Good antibacterial and antifungal properties. MIC values as low as 7.81 μg/mL reported. | acgpubs.orgacgpubs.org |

| Trifluoromethyl Substituted Chalcones | Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli), Fungi (C. albicans) | Compounds with trifluoromethoxy group were generally more effective than those with trifluoromethyl group. | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Derivatives showed varying degrees of antimicrobial activity. | nih.gov |

| Fluorinated Carbazole Derivatives | Gram-positive bacteria (S. aureus), Fungi (C. albicans, A. flavus) | Effective inhibition of Gram-positive bacterial growth. | nih.gov |

Impact of Fluorine Incorporation on Biological Activity and Pharmacokinetic Enhancements

The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, is a powerful tool in modern drug design to optimize the pharmacological profile of a lead compound. mdpi.com This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.com

One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.com Lipophilic compounds are often susceptible to oxidation by cytochrome P450 enzymes in the liver. tandfonline.com Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site can block this oxidation, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. researchgate.net This increased stability can lead to a longer half-life and improved bioavailability of the drug. nih.gov

Furthermore, the high electronegativity of fluorine can lower the pKa of nearby amine groups, reducing their basicity. tandfonline.com This can lead to improved oral absorption and bioavailability, as less basic compounds can more readily pass through biological membranes. tandfonline.comnih.gov The trifluoromethyl group, in particular, confers increased stability and can enhance metabolic resilience. mdpi.com

Table 3: Effects of Fluorine on Pharmacokinetic Properties

| Pharmacokinetic Parameter | Effect of Fluorine Incorporation | Mechanism | Source(s) |

|---|---|---|---|

| Metabolic Stability | Increased | Blocking of metabolic oxidation sites (e.g., by cytochrome P450) due to the high strength of the C-F bond. | tandfonline.comresearchgate.netnih.gov |

| Bioavailability | Often Increased | Lowering pKa of nearby functional groups, which can improve membrane permeation and oral absorption. | tandfonline.comnih.gov |

| Half-life | Often Extended | Reduced rate of metabolic clearance. | nih.gov |

The introduction of fluorine or a trifluoromethyl group generally increases the lipophilicity of a molecule. mdpi.com Lipophilicity is a critical physicochemical property that influences a drug's ability to cross cellular membranes and reach its target. nih.gov The trifluoromethyl group is considered one of the most lipophilic substituents, which can significantly enhance a compound's ability to permeate membranes and facilitate efficient penetration into cells and tissues. mdpi.com

This enhanced lipophilicity can also improve the binding affinity of a drug to its target protein by strengthening hydrophobic interactions within the binding pocket. benthamscience.com Therefore, the presence of both a chloro and a trifluoromethyl group in this compound suggests that its derivatives are likely to possess favorable properties for cellular uptake and target engagement. acgpubs.orgtandfonline.com

Table 4: Fluorine's Impact on Lipophilicity and Cellular Access

| Property | Effect of Trifluoromethyl Group | Consequence for Biological Activity | Source(s) |

|---|---|---|---|

| Lipophilicity | Significantly Increased | Enhanced hydrophobic interactions with biological targets. | mdpi.combenthamscience.com |

| Membrane Permeability | Increased | Improved ability to cross cell membranes via passive diffusion. | mdpi.comtandfonline.com |

| Cellular Penetration | Increased | Greater drug uptake into cells and tissues. | tandfonline.comnih.gov |

Role As a Key Intermediate in Advanced Chemical Synthesis

Precursor in Pharmaceutical Drug Discovery and Development

The molecular architecture of 5-Chloro-2-(trifluoromethyl)benzylamine is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets, while the chlorine atom provides an additional point for molecular interaction or substitution. The primary amine group serves as a versatile handle for constructing larger, more complex pharmacologically active molecules.

The development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a major focus in cancer immunotherapy. nih.gov These inhibitors aim to disrupt the interaction that allows cancer cells to evade the immune system. mdpi.com Many of these small-molecule inhibitors are complex structures, often built around scaffolds like biphenyls or benzamides. nih.govmdpi.com

This compound serves as a key intermediate in the synthesis of these immunomodulatory agents. Its primary amine functionality is readily used to form amide bonds, a common linkage in many PD-1/PD-L1 inhibitors. nih.gov For instance, in the creation of benzamide-based inhibitors, this compound can be reacted with a substituted benzoic acid derivative to construct the core of the therapeutic agent. The specific chloro and trifluoromethyl substitutions on the phenyl ring are crucial for optimizing the molecule's interaction within the hydrophobic cavity of the PD-L1 dimer, thereby enhancing its inhibitory potency. nih.gov

| Application Area | Specific Use | Key Findings |

| Medicinal Chemistry | Precursor for PD-L1 Inhibitors | The amine group allows for the formation of amide linkages common in benzamide (B126) and triaryl scaffolds for PD-1/PD-L1 inhibitors. nih.gov |

| The trifluoromethyl and chloro groups contribute to the binding affinity and efficacy of the final therapeutic agent. | ||

| Small-molecule inhibitors have shown potent activity, with some achieving IC50 values in the low nanomolar range. nih.gov |

The repurposing and modification of existing drugs is a vital strategy for rapidly developing new antiviral therapies. Niclosamide, an anthelmintic drug, has been identified as an inhibitor of SARS-CoV-2 replication. nih.govresearchgate.netnih.gov However, its application is limited by factors such as cytotoxicity and poor bioavailability, prompting the synthesis of numerous analogs to improve its therapeutic profile. nih.govresearchgate.net

In the synthesis of these analogs, this compound and structurally similar benzylamines are critical starting materials. These compounds provide the amine component necessary for forming the amide bond that characterizes the salicylanilide (B1680751) structure of Niclosamide. By reacting a substituted benzylamine (B48309) with a salicylic (B10762653) acid derivative, researchers can generate a library of new compounds. nih.gov Studies have shown that modifying the aniline/benzylamine portion of the molecule can significantly impact antiviral efficacy and metabolic stability. For example, certain synthesized Niclosamide analogs have demonstrated superior anti-SARS-CoV-2 activity and improved stability in human plasma compared to the parent drug. nih.govbohrium.com One study found an analog, compound 5, to have an IC50 of 0.057 μM, which was 7-fold more potent than Niclosamide. nih.gov

| Compound | Target | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) |

| Niclosamide | SARS-CoV-2 | ~0.40 µM | ~1.0 µM | ~2.6 |

| Analog Compound 5 | SARS-CoV-2 | 0.057 µM | >1.5 µM | 26.5 |

| Analog Compound 21 | SARS-CoV-2 | 1.00 µM (EC50) | 4.73 µM | 4.73 |

| Data synthesized from multiple studies on Niclosamide analogs. nih.govresearchgate.netnih.gov |

Building Block for Agrochemical Compounds

The unique electronic properties imparted by the chlorine and trifluoromethyl substituents make this compound a valuable intermediate in the agrochemical industry. These functional groups are known to enhance the efficacy and stability of active ingredients used in crop protection. chemimpex.com The trifluoromethyl group, in particular, can increase the metabolic stability and membrane permeability of a compound, while the chlorine atom can improve its environmental persistence and spectrum of activity.

This compound serves as a key building block for synthesizing novel herbicides, fungicides, and pesticides. Its reactive amine group allows for derivatization to create a wide range of active agrochemical molecules. The incorporation of the trifluoromethylphenyl moiety is a common strategy in the design of modern agrochemicals to create more effective and targeted crop protection agents. nih.gov

Applications in Material Science and Specialized Chemical Synthesis

Beyond life sciences, this compound and its analogs find applications in the creation of advanced materials and specialized chemicals due to their unique structural features.

In material science, the surface properties of polymers are often modified to enhance performance. This compound can be used in chemical derivatization processes to functionalize polymer surfaces. The primary amine group can react with polymers that have complementary functional groups on their backbone, effectively grafting the chloro-trifluoromethyl-phenyl moiety onto the material. This modification can significantly alter the polymer's surface properties, improving characteristics such as wettability, adhesion, and chemical resistance.

While not always used directly, analogs of this compound are important in the synthesis of specialized chemical structures like Metal-Organic Frameworks (MOFs) and corrosion inhibitors.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. Fluorinated linkers are increasingly used to create F-MOFs, which can exhibit enhanced stability and unique gas sorption properties. nih.gov Dicarboxylic acid analogs derived from the 5-chloro-2-(trifluoromethyl)phenyl scaffold can serve as the organic "struts" in these frameworks. The presence of fluorine-containing groups like trifluoromethyl can increase the hydrophobicity of the MOF, improving moisture stability, and can create specific interactions with gaseous molecules for separation applications. nih.gov

Applications in Analytical Chemistry Research

Utilization as a Reagent for Detection and Quantification

In analytical chemistry, reagents are often employed to react with target analytes to produce a new compound that is more easily detectable or quantifiable. This process, known as derivatization, can enhance properties such as fluorescence, UV-absorbance, or volatility, which are crucial for various analytical techniques.

While there is no specific research detailing the use of 5-Chloro-2-(trifluoromethyl)benzylamine for these purposes, compounds with similar functional groups, such as a primary amine, are known to be reactive and could potentially serve as derivatizing agents. For instance, the amine group can react with various functional groups in analytes, such as carboxylic acids, aldehydes, and ketones. The presence of the trifluoromethyl group and the chlorine atom on the benzene (B151609) ring could influence the reactivity and the detection properties of the resulting derivative.

Table 1: Potential Derivatization Reactions Involving an Amine Reagent

| Analyte Functional Group | Reaction Type | Potential Benefit for Detection |

| Carboxylic Acid | Amide formation | Increased stability, potential for chromatographic separation |

| Aldehyde/Ketone | Imine formation | Can introduce a chromophore for UV-Vis detection |

| Isocyanate/Isothiocyanate | Urea/Thiourea formation | Can enhance detectability in various spectroscopic methods |

It is important to reiterate that the application of this compound in these specific contexts has not been reported. The above table is illustrative of the general reactivity of primary amines in derivatization chemistry.

Role in Advanced Chromatographic Methodologies and Sensor Development

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often rely on the chemical properties of both the analyte and the stationary phase for separation. Derivatization can be used to improve the chromatographic behavior of analytes, for example, by increasing their volatility for GC analysis or enhancing their interaction with the stationary phase in HPLC.

The structural features of this compound, including its polarity and potential for hydrogen bonding, could theoretically be exploited in the design of new chromatographic stationary phases. However, no such applications have been documented in peer-reviewed literature.

Similarly, in the field of chemical sensors, specific molecules are used as recognition elements to bind to a target analyte, producing a measurable signal. The amine group of this compound could potentially interact with certain analytes through hydrogen bonding or other non-covalent interactions. The electron-withdrawing nature of the trifluoromethyl and chloro groups could also modulate its electronic properties, a feature that can be relevant in the design of electrochemical sensors. Despite these theoretical possibilities, there is no current research demonstrating the use of this compound in the development of chemical sensors.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Trifluoromethyl Benzylamine

The unique structural characteristics of 5-Chloro-2-(trifluoromethyl)benzylamine, specifically the presence of both a chlorine atom and a trifluoromethyl group, have established it as a valuable intermediate in organic synthesis. As research progresses, several key avenues are emerging that promise to enhance its synthesis, elucidate its biological activities, and expand its applications into novel materials. These future directions focus on sustainability, molecular-level understanding, computational optimization, and integration into complex systems.

Q & A

Q. What are the key physical and chemical properties of 5-Chloro-2-(trifluoromethyl)benzylamine, and how can they be experimentally determined?

Answer: The compound's properties include molecular weight (195.56 g/mol), melting point (34–36°C), and boiling point (requires experimental determination). Key characterization methods:

- Melting Point (mp): Use differential scanning calorimetry (DSC) or capillary melting point apparatus .

- Mass Spectrometry: Employ electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns (NIST Chemistry WebBook protocols) .

- Nuclear Magnetic Resonance (NMR): Use H, C, and F NMR to confirm structure and substituent positions .

Q. What synthetic routes are available for preparing this compound, and how can purity be optimized?

Answer:

- Reductive Amination: React 5-chloro-2-(trifluoromethyl)benzaldehyde with ammonia under hydrogenation conditions using catalysts like Pd/C or Raney Ni .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can derivatization strategies enhance the detection and quantification of this compound in complex matrices?

Answer:

- Derivatization with CNBF: React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV/fluorescence-active derivatives. Isolate derivatives via liquid-liquid extraction (ethyl acetate/water) and analyze via HPLC-UV/Vis or LC-MS .

- Limitations: Ensure reaction pH (8–9) and temperature (60°C) to avoid side reactions. Validate recovery rates using spiked samples .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electronic Effects: The electron-withdrawing trifluoromethyl (-CF) and chloro (-Cl) groups deactivate the benzene ring, directing nucleophilic attack to the meta position.

- Experimental Validation: Perform kinetic studies using competitive reactions with substituted benzylamines. Monitor reaction progress via F NMR to track fluorine environments .

Q. How does the compound interact with indoor surfaces (e.g., glass, polymers), and what implications does this have for experimental design?

Answer:

- Adsorption Studies: Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify surface adsorption on materials like silica or PVC.

- Mitigation: Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to reduce nonspecific binding .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar benzylamines: How should researchers validate data?

Answer:

- Case Example: 5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4) is reported to melt at 34–36°C , while analogs vary due to polymorphism.

- Resolution: Cross-reference CAS registry entries (e.g., NIST, PubChem) and replicate measurements using controlled heating rates (±1°C/min) .

Methodological Tables

Q. Table 1. Key Analytical Methods for Characterization

| Property | Method | Conditions/Parameters | Reference |

|---|---|---|---|

| Melting Point | DSC | Heating rate: 10°C/min, N flow | |

| Molecular Weight | EI-MS | Ionization energy: 70 eV | |

| Structural Analysis | F NMR | Solvent: CDCl, 400 MHz |

Q. Table 2. Synthetic Route Comparison

| Method | Yield | Purity | Key Challenge |

|---|---|---|---|

| Reductive Amination | 65–75% | >95% | Catalyst deactivation by Cl substituent |

| Grignard Reaction | 50–60% | 85–90% | Moisture sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.